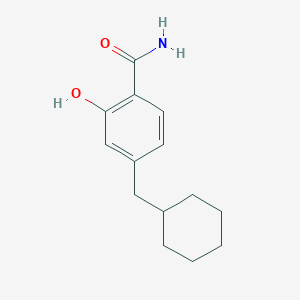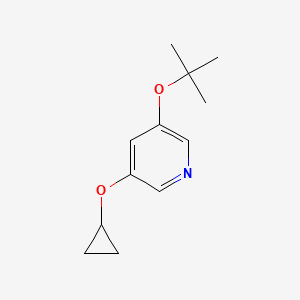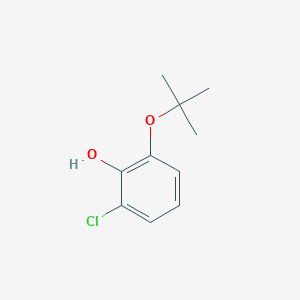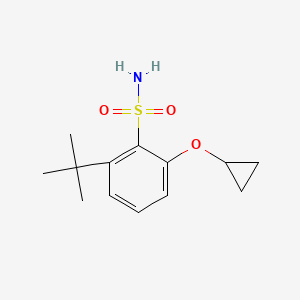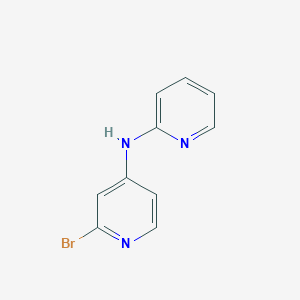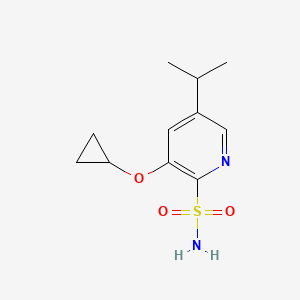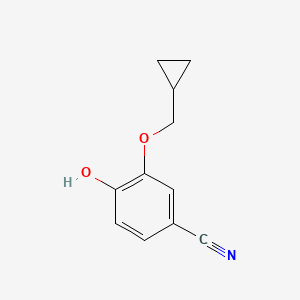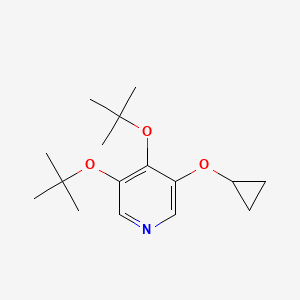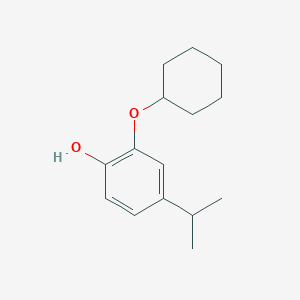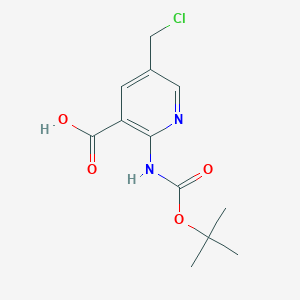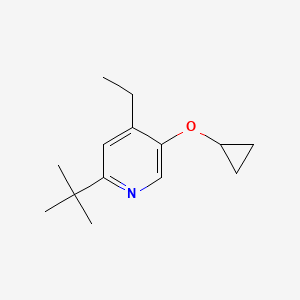![molecular formula C8H5ClF3NO B14836009 1-[3-Chloro-2-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14836009.png)
1-[3-Chloro-2-(trifluoromethyl)pyridin-4-YL]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-Chloro-2-(trifluoromethyl)pyridin-4-YL]ethanone is a chemical compound known for its unique structure and properties. It belongs to the class of pyridine derivatives, which are widely studied for their diverse applications in various fields such as chemistry, biology, and industry. The presence of chloro and trifluoromethyl groups in its structure imparts distinct chemical reactivity and stability, making it a valuable compound for research and industrial purposes.
Métodos De Preparación
The synthesis of 1-[3-Chloro-2-(trifluoromethyl)pyridin-4-YL]ethanone typically involves several steps, including the introduction of chloro and trifluoromethyl groups to the pyridine ring. One common method involves the reaction of 3-chloro-2-(trifluoromethyl)pyridine with ethanone under specific conditions to yield the desired product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
1-[3-Chloro-2-(trifluoromethyl)pyridin-4-YL]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[3-Chloro-2-(trifluoromethyl)pyridin-4-YL]ethanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals due to its unique reactivity and stability.
Mecanismo De Acción
The mechanism of action of 1-[3-Chloro-2-(trifluoromethyl)pyridin-4-YL]ethanone involves its interaction with specific molecular targets and pathways. The presence of chloro and trifluoromethyl groups enhances its ability to interact with biological molecules, potentially leading to inhibition or activation of specific enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
1-[3-Chloro-2-(trifluoromethyl)pyridin-4-YL]ethanone can be compared with other similar compounds, such as:
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]ethanone: This compound has a similar structure but with different positions of the chloro and trifluoromethyl groups, leading to variations in reactivity and applications.
1-[6-(trifluoromethyl)-3-pyridin]ethanone: Another similar compound with different substitution patterns, affecting its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and stability, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C8H5ClF3NO |
|---|---|
Peso molecular |
223.58 g/mol |
Nombre IUPAC |
1-[3-chloro-2-(trifluoromethyl)pyridin-4-yl]ethanone |
InChI |
InChI=1S/C8H5ClF3NO/c1-4(14)5-2-3-13-7(6(5)9)8(10,11)12/h2-3H,1H3 |
Clave InChI |
FJLLXPBUIGYFKW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C(=NC=C1)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




